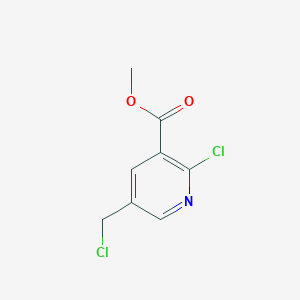
Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate” is a chemical compound used for the synthesis of various pharmaceutical compounds . It is also known as “2-Chloro-5-(chloromethyl)pyridine” and has a CAS Number of 70258-18-3 . It is used as a raw material in the production of pesticide products such as imidacloprid and acetamiprid, as well as bactericides and herbicides .
Synthesis Analysis
The synthesis of “2-Chloro-5-(chloromethyl)pyridine” involves a multi-step process. One method involves the conversion of 2-chloropyridine-5-carboxylic acid into the corresponding acid chloride using thionyl chloride. This is then esterified with ethanol, reduced to the hydroxymethyl compound using sodium boranate, and finally, the hydroxyl group in the side chain is substituted by chlorine using thionyl chloride .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(chloromethyl)pyridine” consists of a pyridine ring with chlorine and chloromethyl substituents. The empirical formula is C6H5Cl2N and the molecular weight is 162.02 .Chemical Reactions Analysis
“2-Chloro-5-(chloromethyl)pyridine” is used as an intermediate in the synthesis of various compounds. For example, it can be used in the synthesis of new neonicotinoid compounds, which have insecticidal activity .Physical And Chemical Properties Analysis
“2-Chloro-5-(chloromethyl)pyridine” is a solid at 20°C. It has a melting point of 37-42°C and a molecular weight of 162.02 g/mol . The compound is sensitive to moisture .科学研究应用
Synthesis of Pyridine Derivatives
Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate is utilized in the synthesis of pyridine derivatives that have potential applications in material science, as intermediates in organic synthesis, and in the development of novel compounds with antimicrobial properties. For instance, it reacts with 3,4-dihydropyrimidin-2(1H)-ones to afford carboxylates or ethanones derivatives, showcasing moderate insecticidal and fungicidal activities, indicating its potential in developing agrochemicals and pharmaceutical compounds (Xiao-fei Zhu & De-Qing Shi, 2011).
Role in Catalytic Activities
The compound is also pivotal in forming complexes with metals, demonstrating significant catalytic activities. For example, the synthesis of palladium(II) complexes with the first pincer (Se,N,Se) ligand derived from 2,6-bis(chloromethyl)pyridine showcases high catalytic activity for the Heck reaction. This suggests its importance in catalysis and organic synthesis, providing a pathway to efficiently bond carbon atoms in creating complex molecules (D. Das, G. K. Rao, & A. Singh, 2009).
Exploration in Organic Synthesis
Furthermore, the chemical is a key player in the exploration of organic synthesis processes. Studies involving the reaction of 2-chloromethylpyridine derivatives, including Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate, have led to the development of 1-methyl-2-pyridones from 2-chloromethylpyridines, providing a convenient route for synthesizing pyridones from picolines. This demonstrates its utility in expanding the toolkit available for organic chemists in synthesizing and modifying heterocyclic compounds (Eizo Matsumura, Takeo Nashima, & F. Ishibashi, 1970).
安全和危害
未来方向
属性
IUPAC Name |
methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)6-2-5(3-9)4-11-7(6)10/h2,4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKDIRNEPFGBDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

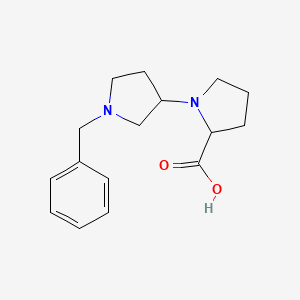
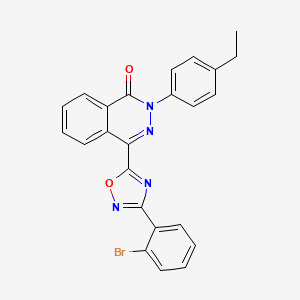
![1-(2-Methoxyethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2959807.png)
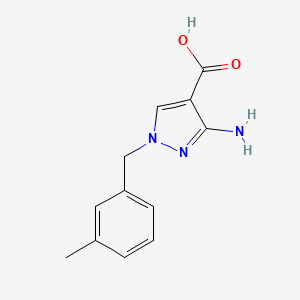
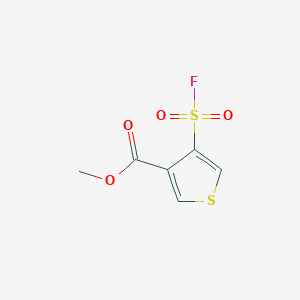
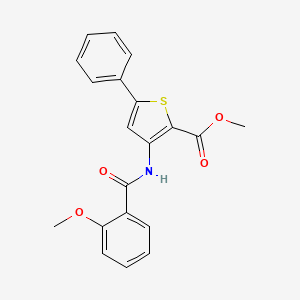
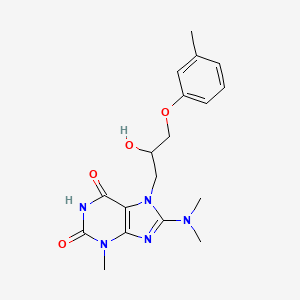
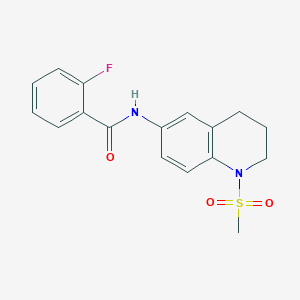
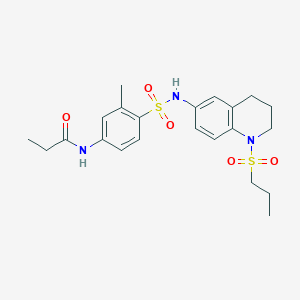
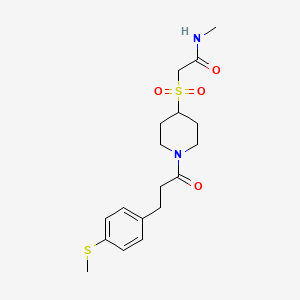
![4-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2959821.png)
![N-[(3R)-Pyrrolidin-3-yl]pyridin-2-amine dihydrochloride](/img/no-structure.png)
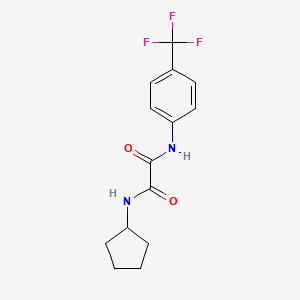
![4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2959825.png)